2-benzyl-4-(cyclohexylmethoxy)benzoic acid
Overview
Description
2-benzyl-4-(cyclohexylmethoxy)benzoic acid is an organic compound with a complex structure that includes a cyclohexylmethyloxy group and a benzyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-4-(cyclohexylmethoxy)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexylmethanol with 2-benzylbenzoic acid under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-4-(cyclohexylmethoxy)benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.
Scientific Research Applications
2-benzyl-4-(cyclohexylmethoxy)benzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-benzyl-4-(cyclohexylmethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins and thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-benzyl-4-(cyclohexylmethoxy)benzoic acid: shares similarities with other benzoic acid derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new therapeutic agents.
Properties
Molecular Formula |
C21H24O3 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-benzyl-4-(cyclohexylmethoxy)benzoic acid |
InChI |
InChI=1S/C21H24O3/c22-21(23)20-12-11-19(24-15-17-9-5-2-6-10-17)14-18(20)13-16-7-3-1-4-8-16/h1,3-4,7-8,11-12,14,17H,2,5-6,9-10,13,15H2,(H,22,23) |
InChI Key |
BEKHAGLVIOICPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=CC(=C(C=C2)C(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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